Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate
Overview
Description
Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester functional group, a benzyloxy substituent, and a diisopropylamino-phenylpropyl moiety, making it a molecule of interest for synthetic chemists and researchers in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoate Ester: Starting with 4-hydroxybenzoic acid, esterification with methanol in the presence of an acid catalyst like sulfuric acid yields methyl 4-hydroxybenzoate.
Introduction of the Benzyloxy Group: The hydroxyl group of methyl 4-hydroxybenzoate can be converted to a benzyloxy group via a Williamson ether synthesis, using benzyl bromide and a base such as potassium carbonate.
Attachment of the Diisopropylamino-Phenylpropyl Moiety: This step involves a Friedel-Crafts alkylation reaction where the benzyloxybenzoate is reacted with 3-(diisopropylamino)-1-phenylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for esterification and etherification steps, and large-scale batch reactors for Friedel-Crafts alkylation.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid.
Reduction: Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Potential applications in the development of biochemical probes.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmacophore in drug design.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diisopropylamino group can enhance its binding affinity to certain biological targets, while the benzyloxy and ester groups may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Methyl 4-(benzyloxy)benzoate: Lacks the diisopropylamino-phenylpropyl moiety, making it less complex.
Methyl 3-(3-(diisopropylamino)-1-phenylpropyl)benzoate: Similar structure but without the benzyloxy group.
Methyl 4-(benzyloxy)-3-(1-phenylpropyl)benzoate: Similar but lacks the diisopropylamino group.
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Properties
IUPAC Name |
methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO3/c1-22(2)31(23(3)4)19-18-27(25-14-10-7-11-15-25)28-20-26(30(32)33-5)16-17-29(28)34-21-24-12-8-6-9-13-24/h6-17,20,22-23,27H,18-19,21H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJYQILAWNHFTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)OCC3=CC=CC=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430951, DTXSID101136786 | |
Record name | Methyl 4-(benzyloxy)-3-{3-[di(propan-2-yl)amino]-1-phenylpropyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286930-05-0, 156755-35-0 | |
Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286930-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(benzyloxy)-3-{3-[di(propan-2-yl)amino]-1-phenylpropyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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